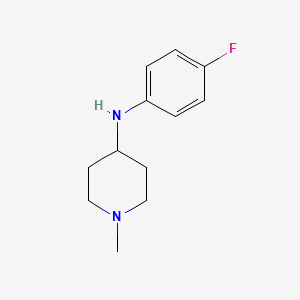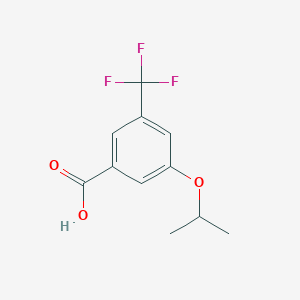
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene” is an organic compound with the CAS Number: 914225-64-2 . It has a molecular weight of 277.44 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H2BrClF4/c8-6-4 (7 (11,12)13)1-3 (10)2-5 (6)9/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a strong hydrophobicity and solubility, and it has high stability .科学的研究の応用
Chemical Reactions and Synthesis
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has been studied for its reactivity and utility in organic synthesis. Mongin, Desponds, and Schlosser (1996) demonstrated its deprotonation adjacent to the halogen substituent in the presence of alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. They explored optional site selectivities in chemical reactions, offering insights into regioselectivity based on different reagents and conditions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Chemistry
In the field of organometallic chemistry, Porwisiak and Schlosser (1996) described the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to this compound. This compound serves as a versatile starting material for the synthesis of various organometallic intermediates (Porwisiak & Schlosser, 1996).
Photochemical Reactions
Birchall, Irvin, and Boyson (1975) investigated the photochemical reactions of trifluoroiodomethane with halobenzenes, including bromo- and chloro-derivatives. They detailed the products of these reactions, contributing to the understanding of photochemical processes involving halogenated benzenes (Birchall, Irvin, & Boyson, 1975).
Pharmaceutical Applications
In the pharmaceutical domain, Liaras, Geronikaki, Glamočlija, Ćirić, and Soković (2011) synthesized compounds with structural similarities to this compound. They explored their potential as antimicrobial agents, indicating the relevance of halogenated benzene derivatives in drug development (Liaras et al., 2011).
Spectroscopy and Structural Analysis
Studies involving halogen-containing benzenes, like this compound, have contributed to the advancement of spectroscopy. Green, Harrison, and Kynaston (1971) reported on the vibrational spectra of trisubstituted benzenes, providing valuable data for structural analysis of similar compounds (Green, Harrison, & Kynaston, 1971).
Environmental Studies
The environmental behavior of halogenated benzenes, including those structurally related to this compound, has been a subject of research. Drijvers, Van Langenhove, and Herrygers (2000) conducted a comparative study on the sonolysis of monohalogenated benzenes, which contributes to understanding the environmental fate of these compounds (Drijvers, Van Langenhove, & Herrygers, 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene involves the introduction of bromine, chlorine, and fluorine atoms onto a benzene ring that already contains a trifluoromethyl group.", "Starting Materials": [ "Trifluoromethylbenzene", "Bromine", "Chlorine", "Fluorine" ], "Reaction": [ "Step 1: Trifluoromethylbenzene is reacted with bromine in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 2-bromo-1-trifluoromethylbenzene.", "Step 2: The 2-bromo-1-trifluoromethylbenzene is then reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 2-bromo-1-chloro-5-trifluoromethylbenzene.", "Step 3: Finally, the 2-bromo-1-chloro-5-trifluoromethylbenzene is reacted with fluorine in the presence of a catalyst, such as silver fluoride, to form 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene." ] } | |
CAS番号 |
914225-64-2 |
分子式 |
C7H2BrClF4 |
分子量 |
277.4 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




